1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea
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Overview
Description
“1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea” is a small molecule with a complex structure that includes a cyclohexyl group, a pyrrolidine ring, and a thiazole ring . It has a molecular formula of C14H22N4OS and a molecular weight of 294.42.
Molecular Structure Analysis
The molecule contains several functional groups, including a cyclohexyl group, a pyrrolidine ring, and a thiazole ring . These groups contribute to the three-dimensional structure of the molecule and its potential reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The urea linkage might be hydrolyzed under acidic or basic conditions. The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the heterocyclic rings might enhance its solubility in polar solvents .Scientific Research Applications
- Potential Mechanism : Molecular docking studies indicated strong binding interactions with adenosine A2A receptors, suggesting their potential as antagonists for further development .
- Evaluation : Syed et al. synthesized related imidazole-containing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis strains. Some derivatives showed potent anti-tubercular activity .
Anti-Parkinsonian Agents
Anti-Tubercular Activity
Chemical Biology and Drug Discovery
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets These targets include various enzymes and receptors involved in critical biological processes
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these effects.
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It’s worth noting that none of the synthesized compounds in a related study violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects
properties
IUPAC Name |
1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h7,9,11-12H,1-6,8,10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUJPDYXUBTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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